molecular formula C14H13ClF3N5 B2607409 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)guanidine CAS No. 351468-83-2

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No.: B2607409
CAS No.: 351468-83-2
M. Wt: 343.74
InChI Key: UDZZAJFIUMYPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(4,6-dimethylpyrimidin-2-yl)guanidine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrimidine ring attached to a phenyl ring via a guanidine group. The phenyl ring would have a trifluoromethyl group and a chlorine atom attached, while the pyrimidine ring would have two methyl groups attached .

Scientific Research Applications

Synthesis and Biological Activities

Researchers have synthesized compounds related to N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, focusing on their crystal structure and biological behaviors. For instance, studies have demonstrated the synthesis of derivatives showing definite herbicidal activity, revealing the compound's potential in agricultural chemistry. These derivatives are characterized by their crystalline structures and intermolecular interactions, which contribute to their biological activities (Yan, Lin, Xue, & Si-jia, 2008).

Gene Expression Inhibition

Investigations into the structure-activity relationship of derivatives have identified their inhibitory effects on NF-kappaB and AP-1 transcription factors, which are crucial in the regulation of gene expression. This research could have implications for the development of new therapeutic agents targeting inflammation and cancer (M. Palanki et al., 2000).

Antimicrobial and Antibacterial Activities

Some derivatives have been synthesized with the goal of finding new antibacterial agents. These compounds have shown high activities against various bacterial strains, highlighting their potential as novel antibacterial drugs. Such research underscores the compound's versatility and importance in medicinal chemistry (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Synthesis of Heterocyclic Compounds

The compound and its derivatives have been used as precursors in the synthesis of a wide range of heterocyclic compounds. These studies not only expand the chemical space of such molecules but also explore their potential applications in various fields of chemistry and biology. This includes the synthesis of compounds with potential cytotoxic activities, further indicating the compound's utility in the development of new cancer therapies (S. Y. Mansour et al., 2020).

Future Directions

As there is limited information available about this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

Properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N5/c1-7-5-8(2)21-13(20-7)23-12(19)22-11-6-9(14(16,17)18)3-4-10(11)15/h3-6H,1-2H3,(H3,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZZAJFIUMYPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=C(C=CC(=C2)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.